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Compound of Interest

Compound Name: H-Met-OiPr hydrochloride

Cat. No.: B554995 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of H-Met-OiPr hydrochloride, a key

intermediate in the development of novel therapeutics. Aimed at researchers, scientists, and

professionals in drug development, this document details the molecule's properties, synthesis,

and its significant role in cancer research, particularly in the synthesis of farnesyltransferase

inhibitors.

Core Properties of H-Met-OiPr Hydrochloride
H-Met-OiPr hydrochloride, a derivative of the essential amino acid L-methionine, serves as a

critical building block in synthetic organic chemistry. Its quantitative data are summarized

below.

Property Value Citations

Molecular Weight 227.75 g/mol [1][2][3]

Molecular Formula C₈H₁₈ClNO₂S [1][3]

CAS Number 85391-05-5 [2][3]

Appearance White to off-white solid

Purity Typically ≥97% [2]
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Role in a Key Biological Signaling Pathway
H-Met-OiPr hydrochloride is primarily utilized in the synthesis of inhibitors targeting

farnesyltransferase (FTase).[1] FTase is a crucial enzyme in the post-translational modification

of the Ras protein, a key player in cellular signal transduction pathways that regulate cell

growth, differentiation, and survival.

Mutations in the ras gene are prevalent in many human cancers, leading to a constitutively

active Ras protein that drives uncontrolled cell proliferation.[4] For the Ras protein to function, it

must be anchored to the inner leaflet of the cell membrane. This localization is dependent on a

process called farnesylation, where FTase catalyzes the attachment of a farnesyl

pyrophosphate (FPP) moiety to a cysteine residue within the C-terminal CAAX box of the Ras

protein.[4][5] By inhibiting FTase, the membrane association of Ras is prevented, thereby

disrupting the oncogenic signaling cascade.[4] This makes FTase a prime target for the

development of anti-cancer therapeutics.
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Figure 1: Ras Farnesylation Signaling Pathway and Inhibition.

Experimental Protocols
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Synthesis of H-Met-OiPr Hydrochloride
The synthesis of H-Met-OiPr hydrochloride is typically achieved through the Fischer

esterification of L-methionine with isopropanol, using thionyl chloride (SOCl₂) as a catalyst.

Thionyl chloride reacts with isopropanol to generate HCl in situ, which protonates the carboxylic

acid, and also activates the carboxylic acid for nucleophilic attack by the alcohol.

Materials:

L-methionine

Anhydrous Isopropanol

Thionyl Chloride (SOCl₂)

Anhydrous Diethyl Ether

Round-bottom flask with a reflux condenser and drying tube

Magnetic stirrer and stir bar

Ice bath

Rotary evaporator

Procedure:

Suspend L-methionine in anhydrous isopropanol (approx. 3-5 mL per gram of amino acid) in

a round-bottom flask equipped with a magnetic stir bar.

Cool the suspension in an ice bath to 0°C.

Slowly add thionyl chloride (approximately 1.2 to 1.5 equivalents) dropwise to the stirred

suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform

this step in a well-ventilated fume hood.

After the addition is complete, remove the ice bath and allow the mixture to warm to room

temperature.
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Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is

complete (monitored by TLC).

Cool the reaction mixture to room temperature.

Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

To the resulting crude product, add anhydrous diethyl ether to precipitate the hydrochloride

salt.

Collect the white solid by vacuum filtration, wash with additional anhydrous diethyl ether, and

dry under vacuum to yield H-Met-OiPr hydrochloride.

Experimental Workflow: Synthesis of a Peptidomimetic
FTase Inhibitor
H-Met-OiPr hydrochloride is a valuable starting material for the synthesis of peptidomimetic

inhibitors of FTase. The general workflow involves the coupling of the methionine derivative to

other amino acids or scaffold molecules. Below is a representative workflow for the synthesis of

a dipeptide inhibitor.

Start Materials:
H-Met-OiPr HCl
N-Boc-Cysteine

Peptide Coupling
(e.g., EDC, HOBt)

in organic solvent (e.g., DMF)

Boc Deprotection
(e.g., TFA in DCM)

Purification
(e.g., HPLC)

Final Product:
Cys-Met-OiPr

Dipeptide Inhibitor

Click to download full resolution via product page

Figure 2: General workflow for peptidomimetic FTase inhibitor synthesis.

In Vitro Farnesyltransferase Inhibition Assay
To evaluate the efficacy of newly synthesized compounds, an in vitro enzymatic assay is

employed. A common method is a fluorescence-based assay that measures the transfer of a

fluorescently-labeled farnesyl group to a Ras-derived peptide substrate.

Materials:
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Recombinant human farnesyltransferase (FTase)

Farnesyl pyrophosphate (FPP)

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

Assay buffer (e.g., Tris-HCl, MgCl₂, ZnCl₂, DTT)

Test compound (potential FTase inhibitor) dissolved in DMSO

Positive control inhibitor (e.g., Lonafarnib)

96-well black microplate

Fluorescence plate reader

Procedure:

Prepare serial dilutions of the test compound in assay buffer.

In a 96-well microplate, add the FTase enzyme to each well.

Add the diluted test compound or control inhibitor to the respective wells. Include wells with

DMSO only as a negative control.

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for

inhibitor binding to the enzyme.

Initiate the enzymatic reaction by adding a mixture of FPP and the dansylated peptide

substrate to all wells.

Immediately place the plate in a fluorescence plate reader and measure the fluorescence

intensity kinetically over a period of time (e.g., 60 minutes) at appropriate excitation and

emission wavelengths.

The rate of reaction is determined from the slope of the linear portion of the fluorescence

versus time plot.
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Calculate the percent inhibition for each concentration of the test compound relative to the

DMSO control.

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme

activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration

and fitting the data to a dose-response curve.

Conclusion
H-Met-OiPr hydrochloride is a fundamental reagent for the development of

farnesyltransferase inhibitors, a promising class of anti-cancer agents. This guide provides the

foundational knowledge of its properties, synthesis, and application in the context of the Ras

signaling pathway. The detailed protocols and workflows serve as a practical resource for

researchers aiming to design and evaluate novel therapeutics in this critical area of drug

discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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